Molecular Weight and Pharmacokinetic Impact
5-(Aminomethyl)bicyclo[2.2.1]hept-2-en-7-one exhibits a molecular weight of 137.18 g/mol . This value is 14.03 g/mol higher than the closely related 5-amino analog (5-aminobicyclo[2.2.1]hept-2-en-7-one), which has a molecular weight of 123.15 g/mol [1]. This increase is due to the presence of an additional methylene (-CH2-) spacer in the aminomethyl group.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 137.18 g/mol |
| Comparator Or Baseline | 5-aminobicyclo[2.2.1]hept-2-en-7-one: 123.15 g/mol |
| Quantified Difference | 14.03 g/mol higher (11.4% increase) |
| Conditions | Calculated based on molecular formula (C8H11NO vs. C7H9NO) |
Why This Matters
Higher molecular weight can influence pharmacokinetic properties such as volume of distribution and clearance, making the target compound a distinct chemical entity for lead optimization programs where fine-tuning these parameters is critical.
- [1] Kuujia. (n.d.). Cas no 1823932-99-5 (Bicyclo[2.2.1]hept-2-en-7-one, 5-amino-). Retrieved from https://www.kuujia.com/cas-1823932-99-5.html View Source
